molecular formula C18H18N2O2 B1225179 4-Methoxy-2-(4-propoxyphenyl)quinazoline

4-Methoxy-2-(4-propoxyphenyl)quinazoline

Cat. No. B1225179
M. Wt: 294.3 g/mol
InChI Key: YWKHKRITRQRVIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methoxy-2-(4-propoxyphenyl)quinazoline is a member of quinazolines.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Process : Various derivatives of 4-methoxyquinazoline compounds have been synthesized, showing a range of yields and structural characterizations through IR, NMR, MS, and elemental analysis techniques (Yan, Huang, & Zhang, 2013).

  • Characterization of Derivatives : Detailed structural characterization of quinazoline derivatives, including 4-methoxy variants, has been conducted, providing insights into their molecular configurations and potential applications (Smith, El‐Hiti, & Hegazy, 2005).

Biological and Pharmacological Activities

  • Antitumor Activity : Certain 4-methoxyquinazoline derivatives have shown promising antitumor activity in vitro, particularly against specific cell lines, suggesting their potential in cancer research (Ouyang, 2012).

  • Cytotoxic and Antimicrobial Effects : Novel 4-methoxyquinazoline compounds have been synthesized and tested for their in vitro cytotoxicity, with some showing significant anticancer properties. Additionally, some derivatives exhibit antimicrobial activities (Dave, Gopkumar, Arvind, & Sridevi, 2012).

  • Antioxidant Properties : Research into the antioxidant properties of 2-substituted quinazolin-4(3H)-ones, including those with methoxy groups, has highlighted the potential for these compounds in oxidative stress-related therapeutic applications (Mravljak, Slavec, Hrast, & Sova, 2021).

Chemical Modification and Optimization

  • Chemical Modification : Studies have focused on the lithiation and side-chain substitution of methoxyquinazolines, which is crucial for creating a variety of derivatives with different properties and potential applications (Smith, El‐Hiti, & Hegazy, 2005).

  • Molecular Docking Studies : Molecular docking studies of quinazoline derivatives, including those with methoxy groups, have been conducted to understand their interactions with biological targets, which is vital for drug design and discovery (Altamimi et al., 2021).

properties

Product Name

4-Methoxy-2-(4-propoxyphenyl)quinazoline

Molecular Formula

C18H18N2O2

Molecular Weight

294.3 g/mol

IUPAC Name

4-methoxy-2-(4-propoxyphenyl)quinazoline

InChI

InChI=1S/C18H18N2O2/c1-3-12-22-14-10-8-13(9-11-14)17-19-16-7-5-4-6-15(16)18(20-17)21-2/h4-11H,3,12H2,1-2H3

InChI Key

YWKHKRITRQRVIW-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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